Boc-S-4-methoxybenzyl-L-penicillamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-S-4-methoxybenzyl-L-penicillamine is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning .
Molecular Structure Analysis
The molecular formula of Boc-S-4-methoxybenzyl-L-penicillamine is C18H27NO5S . Its molecular weight is 369.48 . The IUPAC name is (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .Physical And Chemical Properties Analysis
Boc-S-4-methoxybenzyl-L-penicillamine appears as a white powder . It has a density of 1.168±0.1 g/cm3 . Its melting point is 108-115°C , and its boiling point is 523.2±50.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Biochemical Research
“Boc-S-4-methoxybenzyl-L-penicillamine” is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in various biochemical research due to its ability to bind to a variety of substances through its thiol group .
Treatment of Wilson’s Disease
D-Penicillamine, from which “Boc-S-4-methoxybenzyl-L-penicillamine” is derived, is used in the treatment of Wilson’s disease . Wilson’s disease is a genetic disorder in which copper builds up in the body, leading to neurological or liver problems .
Treatment of Cystinuria
D-Penicillamine is also used in the treatment of cystinuria , a condition characterized by the buildup of the amino acid cystine, a component of protein, in the kidneys and bladder .
Treatment of Scleroderma
Scleroderma, a group of autoimmune diseases that may result in changes to the skin, blood vessels, muscles, and internal organs, can be treated with D-Penicillamine .
Treatment of Arsenic Poisoning
D-Penicillamine is used in the treatment of arsenic poisoning . It works by binding to arsenic to form a compound that can be excreted in the urine .
Synthesis of Peptides
“Boc-S-4-methoxybenzyl-L-penicillamine” could potentially be used in the synthesis of peptides. The “Boc-” part of the name refers to a protective group used in peptide synthesis .
Wirkmechanismus
Target of Action
Boc-S-4-methoxybenzyl-L-penicillamine, also known as Boc-Pen(Mob)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a metabolite of penicillin and is used in the treatment of several conditions including Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning
Mode of Action
D-Penicillamine works by chelating excess copper in Wilson’s disease and by reducing cystine excretion in Cystinuria . It’s important to note that the addition of the Boc group and the 4-methoxybenzyl group could alter the compound’s interactions with its targets.
Biochemical Pathways
D-penicillamine is known to influence copper metabolism in wilson’s disease and cystine transport in cystinuria
Result of Action
As a derivative of D-Penicillamine, it may share some of its therapeutic effects, such as reducing copper levels in Wilson’s disease and decreasing cystine excretion in Cystinuria . .
Eigenschaften
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUHEEDQLRFEIM-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427028 |
Source
|
Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-S-4-methoxybenzyl-L-penicillamine | |
CAS RN |
120944-75-4 |
Source
|
Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.